molecular formula C11H15ClN2O B3281912 4-Methoxytryptamine hydrochloride CAS No. 74217-56-4

4-Methoxytryptamine hydrochloride

Cat. No.: B3281912
CAS No.: 74217-56-4
M. Wt: 226.70
InChI Key: ITEWSUFLHSFXSI-UHFFFAOYSA-N
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Description

4-Methoxytryptamine hydrochloride is a chemical compound belonging to the tryptamine family. Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is of particular interest due to its structural similarity to neurotransmitters such as serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions.

Biochemical Analysis

Biochemical Properties

4-Methoxytryptamine hydrochloride, like other tryptamines, primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite . The interaction between this compound and these receptors can influence various biochemical reactions within the body .

Cellular Effects

The effects of this compound at the cellular level are primarily mediated through its interactions with the 5-HT1A and 5-HT2A receptors . By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT1A and 5-HT2A receptors . As an agonist, it can activate these receptors, leading to a series of intracellular events. These can include the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings . For instance, the onset of its effects can occur within minutes of administration, and these effects can last for several hours

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Lower doses may produce subtle effects, while higher doses can lead to more pronounced changes in behavior and physiology. High doses may also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the 5-hydroxyindole metabolic pathway . This pathway is responsible for the metabolism of tryptamines, including this compound. Key enzymes in this pathway include tryptophan decarboxylase and N-acetylserotonin methyltransferase .

Transport and Distribution

It is likely that it can cross cell membranes due to its amphiphilic nature

Subcellular Localization

Given its structural similarity to serotonin, it may be localized in similar areas within the cell, such as the cytoplasm or within vesicles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytryptamine hydrochloride typically involves the methylation of tryptamine derivatives. One common method includes the reaction of 4-hydroxytryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield 4-Methoxytryptamine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tryptamine backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-Methoxytryptamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex tryptamine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with serotonin and melatonin receptors.

    Medicine: Research explores its potential therapeutic applications, including its role in modulating mood and sleep disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

4-Methoxytryptamine hydrochloride is compared with other similar compounds, such as:

    5-Methoxytryptamine: Known for its role as a serotonin receptor agonist.

    N,N-Dimethyltryptamine (DMT): A potent hallucinogen with a different receptor binding profile.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

Uniqueness: this compound is unique due to its specific methoxy substitution at the 4-position, which influences its receptor binding affinity and pharmacological effects. This structural feature distinguishes it from other tryptamines and contributes to its distinct biological activity.

Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWSUFLHSFXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949426
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26579-75-9, 74217-56-4
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 4-methoxytryptamine (1 g, 5.26 mmol) in MeOH and add of NH4Cl (0.97 eq, 0.27 g, 5.10 mmol). After 30 minutes, evaporate in vacuo to remove the MeOH leaving a thick orange oil. Dissolve the oil in MeOH and add dropwise to Et2O (200 mL) with vigorous stirring giving a gummy white precipitate. Stir with heating to give the title compound as a solid: 1H NMR (d6-DMSO, 300 MHz): 3.06 (bs, 4 H); 3.86 (s, 3H); 6.46 (dd, 1H); 7.06–6.9 (m, 3H); 7.93 (bs, 1H); 10.9 (s, 1H); MS (ES+): m/z 191 (M+H)+; 175 (M-CH3)+; 174 (M-NH2)+; (ES−): 189 (M−H)−; Analysis for C11H15ClN2O: Calcd.: C, 58.2788; H, 6.6692; N, 12.3566; found C, 58.18; H, 6.73; N, 12.15.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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